N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide and aromatic substituents. Its structure features:
- A 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety.
- A 4-(furan-2-ylmethyl) group at the 1-position of the triazole ring.
- A 5-(pyrazin-2-yl) substituent on the triazole ring.
Such compounds are typically synthesized via alkylation of triazole thiol precursors with chloroacetamides under alkaline conditions, as described in related methodologies . The pyrazine and furan moieties contribute to π-π stacking and hydrogen-bonding interactions, critical for target binding in pharmacological applications .
Properties
Molecular Formula |
C21H19ClN6O3S |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19ClN6O3S/c1-13-8-16(18(30-2)9-15(13)22)25-19(29)12-32-21-27-26-20(17-10-23-5-6-24-17)28(21)11-14-4-3-7-31-14/h3-10H,11-12H2,1-2H3,(H,25,29) |
InChI Key |
VYXOSUSRZBQMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure combines various functional groups that may contribute to diverse pharmacological effects. This article reviews the biological activity of this compound based on recent research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O3S |
| Molecular Weight | 469.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | CTTSWFMQTOCPGS-UHFFFAOYSA-N |
The compound features a triazole ring, a furan ring, and a pyridine ring, which are known for their biological significance.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the triazole and furan moieties suggests potential enzyme inhibition and receptor binding capabilities. Research indicates that compounds with similar structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various pathogens including bacteria and fungi. The triazole ring is particularly noted for its role in inhibiting fungal growth by interfering with ergosterol biosynthesis.
Anticancer Potential
Research into related compounds has demonstrated promising anticancer activities. The unique substitution patterns in the phenyl and triazole rings may enhance the compound's ability to inhibit cancer cell proliferation. For example, studies have reported that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines through apoptosis induction.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor is significant in drug design. Triazoles are known to inhibit enzymes such as aromatase and carbonic anhydrase, which are key targets in cancer therapy. Preliminary studies suggest that this compound may exhibit similar inhibitory effects.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related triazole derivatives, it was found that several compounds showed effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined to be as low as 50 µg/mL for some derivatives.
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of triazole-containing compounds revealed that specific derivatives induced apoptosis in breast cancer cell lines (MCF7). The IC50 values ranged from 10 to 30 µM, indicating a strong potential for further development as anticancer agents.
Study 3: Enzyme Inhibition
Research conducted on enzyme inhibition highlighted that certain triazole derivatives inhibited carbonic anhydrase with IC50 values ranging from 0.5 to 5 µM. This suggests a promising avenue for developing therapeutic agents targeting metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Critical Analysis of Substituent Effects
Triazole-4 Substituent :
- Furan-2-ylmethyl (target compound) vs. 4-chlorophenyl : The furan group enhances metabolic stability due to reduced susceptibility to oxidative degradation compared to chlorophenyl.
- Ethyl : Increases lipophilicity, improving membrane permeability but reducing aqueous solubility.
Triazole-5 Substituent :
- Pyrazin-2-yl (target) vs. pyridin-4-yl : Pyrazine’s electron-deficient aromatic system may strengthen π-stacking with target proteins, whereas pyridine offers stronger hydrogen-bonding capacity.
Acetamide Aromatic Group: 4-Chloro-2-methoxy-5-methylphenyl (target) vs.
Research Findings and Pharmacological Relevance
- Anti-inflammatory Activity: Derivatives with 4-amino-triazole cores (e.g., ) exhibit superior anti-exudative effects, likely due to hydrogen bonding with cyclooxygenase-2 (COX-2) residues.
- Antimicrobial Activity : Chlorophenyl-substituted analogs show broad-spectrum antifungal activity, with MIC values ≤ 8 µg/mL against Aspergillus fumigatus .
- Orco Receptor Agonism : Pyridine-containing compounds like VUAA-1 and OLC-12 are pivotal in insect repellent development due to their potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
